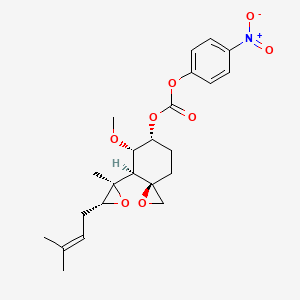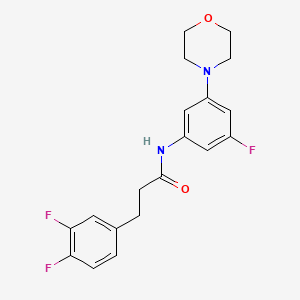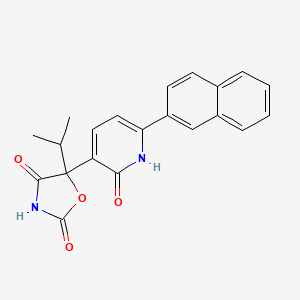
EP3 antagonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EP3 antagonist 3 is a potent and selective antagonist of the E-prostanoid 3 receptor, which is one of the four subtypes of the prostaglandin E2 receptors. This compound is known for its ability to modulate various physiological processes, including inflammation, pain perception, and the regulation of body temperature . This compound has shown promising pharmacokinetic properties and is being researched for its potential therapeutic applications, particularly in the treatment of overactive bladder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EP3 antagonist 3 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically involves:
Formation of the core structure: This step involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s affinity for the EP3 receptor. This may involve reactions such as halogenation, sulfonylation, and amide formation.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques. The use of continuous flow reactors and advanced purification methods like preparative HPLC ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
EP3 antagonist 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce or modify functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups, such as ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium iodide in acetone, potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further tested for their biological activity and pharmacokinetic properties .
Scientific Research Applications
EP3 antagonist 3 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationship of prostaglandin receptors.
Biology: Investigated for its role in modulating inflammatory responses and pain perception.
Medicine: Explored as a potential therapeutic agent for conditions like overactive bladder, rheumatoid arthritis, and inflammatory bowel disease.
Industry: Utilized in the development of new pharmaceuticals targeting the EP3 receptor
Mechanism of Action
EP3 antagonist 3 exerts its effects by binding to the E-prostanoid 3 receptor, thereby blocking the action of prostaglandin E2. This inhibition prevents the downstream signaling events that typically result in inflammation, pain, and other physiological responses. The compound’s mechanism of action involves the modulation of G-protein-coupled receptor signaling pathways, leading to changes in intracellular cyclic AMP levels and the activation of various kinases .
Comparison with Similar Compounds
EP3 antagonist 3 is compared with other similar compounds, such as DG-041 and ONO-AE3-240, which are also EP3 receptor antagonists. While all these compounds target the same receptor, this compound is unique due to its higher selectivity and better pharmacokinetic properties .
List of Similar Compounds
- DG-041
- ONO-AE3-240
- L-798106
This compound stands out for its potential therapeutic applications and its ability to modulate specific physiological pathways with fewer side effects compared to other anti-inflammatory drugs .
Properties
Molecular Formula |
C21H18N2O4 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-(6-naphthalen-2-yl-2-oxo-1H-pyridin-3-yl)-5-propan-2-yl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C21H18N2O4/c1-12(2)21(19(25)23-20(26)27-21)16-9-10-17(22-18(16)24)15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,1-2H3,(H,22,24)(H,23,25,26) |
InChI Key |
HXVAXOYPIPUCRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C(=O)NC(=O)O1)C2=CC=C(NC2=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


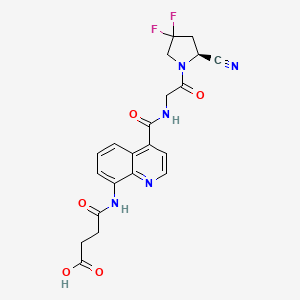
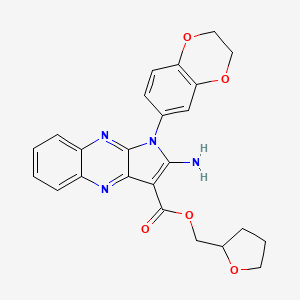
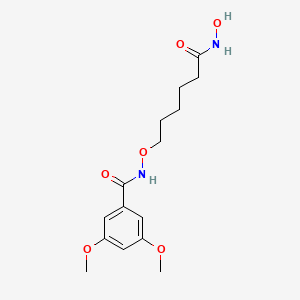
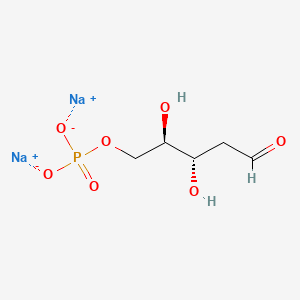
![6-[6-chloro-8-fluoro-4-[(2S)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-7-yl]-4-methyl-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B10831487.png)
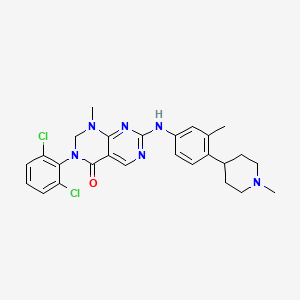
![4-[5-[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]pyrimidin-2-yl]-2-[[5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazin-3-yl]methyl]morpholine](/img/structure/B10831495.png)
![2-chloro-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10831505.png)
![2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-pyrimidin-2-ylacetamide](/img/structure/B10831525.png)
![[1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl]-pyridin-4-ylmethanol](/img/structure/B10831530.png)
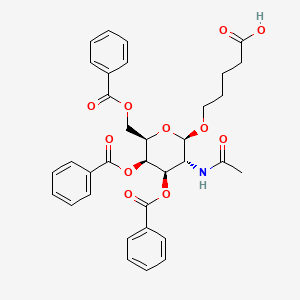
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B10831557.png)
